molecular formula C7H10O2 B064638 (E)-6-Oxohept-4-enal CAS No. 163000-36-0

(E)-6-Oxohept-4-enal

Cat. No.: B064638
CAS No.: 163000-36-0
M. Wt: 126.15 g/mol
InChI Key: GKXYEPZYPUSEJJ-HWKANZROSA-N
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Description

(E)-6-Oxohept-4-enal is an α,β-unsaturated aldehyde characterized by a conjugated double bond (C4–C5) in the E configuration and a ketone group at the sixth carbon. This structure confers reactivity typical of enals, such as susceptibility to nucleophilic attack at the carbonyl group and participation in conjugation-driven reactions.

Properties

CAS No.

163000-36-0

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(E)-6-oxohept-4-enal

InChI

InChI=1S/C7H10O2/c1-7(9)5-3-2-4-6-8/h3,5-6H,2,4H2,1H3/b5-3+

InChI Key

GKXYEPZYPUSEJJ-HWKANZROSA-N

SMILES

CC(=O)C=CCCC=O

Isomeric SMILES

CC(=O)/C=C/CCC=O

Canonical SMILES

CC(=O)C=CCCC=O

Synonyms

4-Heptenal, 6-oxo-, (4E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (E)-6-Oxohept-4-enal, enabling comparative analysis of functional group effects, reactivity, and physicochemical behavior:

Ethyl 6-Methyl-4-oxohept-6-enoate

  • Structure: Features a 4-oxohept-6-enoate backbone with a methyl group at C6 and an ethyl ester at C1 .
  • Key Differences: The ester group (vs. aldehyde in this compound) reduces electrophilicity at C1, altering reactivity toward nucleophiles.
  • Applications : Esters like this are often intermediates in synthetic organic chemistry, particularly in cyclization or condensation reactions.

(4E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylhept-4-enamide

  • Structure : Contains a 6-methylhept-4-enamide chain linked to a substituted benzyl group .
  • Key Differences :
    • The amide group (vs. aldehyde) enhances hydrogen-bonding capacity, increasing solubility in polar solvents.
    • The aromatic substituent may confer biological activity (e.g., antioxidant or receptor-binding properties).
  • Applications : Amides with aromatic moieties are common in pharmaceuticals and natural product derivatives.

Hexachlorocyclohexane Homologs

  • Structure : Chlorinated cyclohexane derivatives with varying chlorine substitution patterns .
  • Key Differences :
    • The fully saturated cyclohexane ring (vs. linear enal) and chlorine substituents result in high hydrophobicity and environmental persistence.
    • Lack of conjugated double bonds reduces reactivity compared to this compound.
  • Applications: Historically used as pesticides, though many are now restricted due to toxicity.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Features Source
This compound C₇H₁₀O₂ Aldehyde, α,β-unsaturated ketone 126.15 (calculated) High electrophilicity, conjugation N/A
Ethyl 6-methyl-4-oxohept-6-enoate C₁₀H₁₄O₃ Ester, ketone, alkene 182.22 Steric hindrance, synthetic utility
(4E)-6-Methylhept-4-enamide derivative C₁₆H₂₁NO₃ Amide, alkene, aromatic ether 275.35 Hydrogen bonding, bioactive potential
Hexachlorocyclohexane (HCH) C₆H₆Cl₆ Chlorinated cyclohexane 290.83 Environmental persistence, toxicity

Research Findings and Implications

Reactivity Trends :

  • This compound’s aldehyde group makes it more reactive in condensation reactions (e.g., aldol addition) compared to the ester or amide analogs .
  • Conjugation between the double bond and carbonyl groups enhances stability but may also facilitate photochemical degradation.

Biological and Environmental Impact :

  • Amide derivatives (e.g., the compound in ) are less volatile and more likely to exhibit bioactivity than aldehydes or esters.
  • Chlorinated analogs like HCHs highlight the environmental risks associated with halogenated compounds, underscoring the need for greener alternatives .

Synthetic Utility: Ethyl 6-methyl-4-oxohept-6-enoate’s ester group is advantageous in controlled reactions (e.g., Claisen condensations), whereas this compound’s aldehyde may require stabilization to prevent side reactions.

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